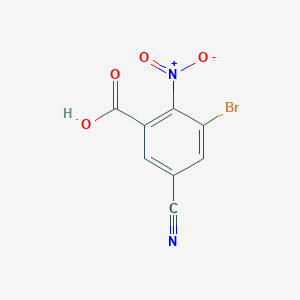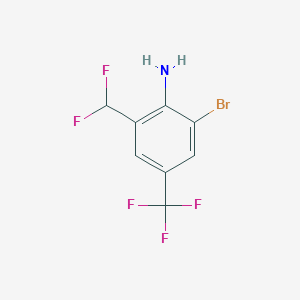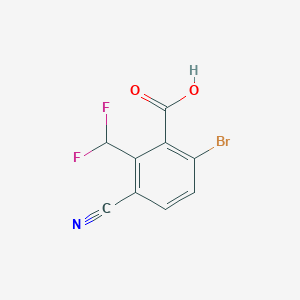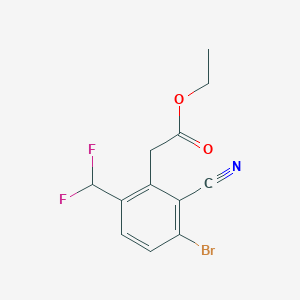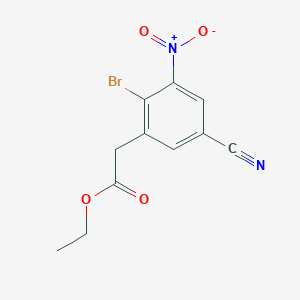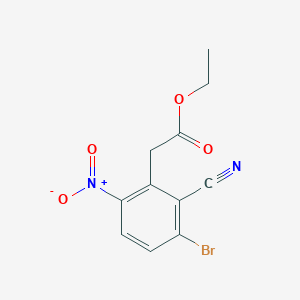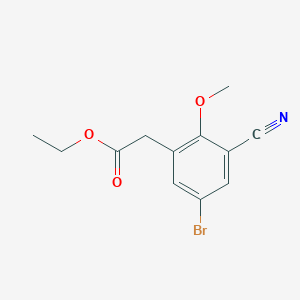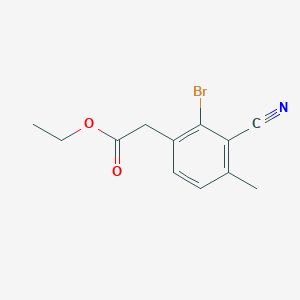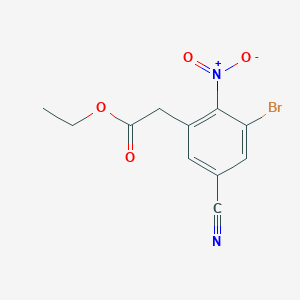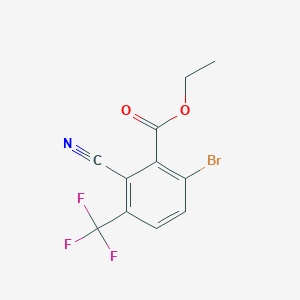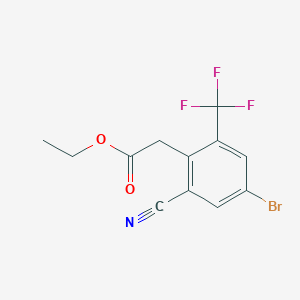amine CAS No. 1019528-37-0](/img/structure/B1414705.png)
[(2,4-Dimethylphenyl)methyl](propan-2-yl)amine
Vue d'ensemble
Description
“(2,4-Dimethylphenyl)methylamine” is a chemical compound with the molecular formula C12H19N . It is also known as "Benzenemethanamine, 2,4-dimethyl-N-(1-methylethyl)-" . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of “(2,4-Dimethylphenyl)methylamine” consists of 12 carbon atoms, 19 hydrogen atoms, and 1 nitrogen atom . The molecular weight of this compound is 177.29 .Applications De Recherche Scientifique
Structural Analysis and Computational Studies : The compound has been characterized using techniques like FTIR, UV-Vis, NMR spectroscopy, and X-ray diffraction. These methods help in understanding its molecular structure and electronic properties, which are crucial for its applications in material science and drug design (Nycz, Małecki, Zawiazalec, & Paździorek, 2011).
Olefin Oligomerization : This compound has been used in catalysis, particularly in ethylene and propylene oligomerization. It shows potential for use in industrial processes for the synthesis of polymers and other materials (Rossetto, Nicola, Souza, Bernardo-Gusmão, & Pergher, 2015).
Cancer Research : Certain derivatives of this compound have been explored for their role as small molecule inhibitors in the HIF-1 pathway, showing potential in antagonizing tumor growth in cancer models. This indicates its potential in developing new cancer therapeutics (Mun, Jabbar, Devi, Liu, Van Meir, & Goodman, 2012).
Adhesive Bonding : Derivatives of this compound have been studied for their use in adhesive bonding, particularly in dental applications. The chemical and physical properties of these derivatives can be modified for specific bonding requirements (Bowen, Bennett, Groh, Farahani, & Eichmiller, 1996).
Pharmacological Studies : While excluding specific drug use and dosage information, it's worth noting that derivatives of this compound have been studied for their pharmacological properties, including receptor binding affinity, indicating potential applications in drug development (Grimwood et al., 2011).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[(2,4-dimethylphenyl)methyl]propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N/c1-9(2)13-8-12-6-5-10(3)7-11(12)4/h5-7,9,13H,8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNTRUHSJKFBPPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CNC(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



